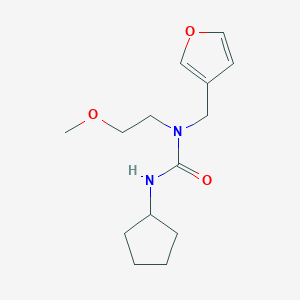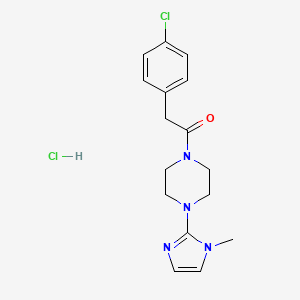
2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N4O and its molecular weight is 355.26. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Compounds similar to 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride have been synthesized and studied for various biological activities. For instance, a series of azole-containing piperazine derivatives, which are structurally related, were synthesized and showed promising antibacterial, antifungal, and cytotoxic activities in preliminary studies. Notably, certain derivatives exhibited significant antimicrobial efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole. One specific compound demonstrated notable in vitro efficacy against the PC-3 cell line (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activity
Novel piperazine derivatives have also been synthesized and evaluated for anti-inflammatory activity. Specific compounds showed notable in-vitro anti-inflammatory activity, indicating potential therapeutic applications. However, the in-vivo anti-inflammatory efficacy in models such as carrageenan-induced rat paw edema was moderate to poor (Ahmed, Molvi, & Khan, 2017).
Antitumor Activity
Research on compounds structurally similar to the one has revealed potential antitumor activity. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and tested for their antiproliferative effects on breast cancer cells. Some derivatives were found to be promising antiproliferative agents, indicating potential for further exploration in cancer therapy (Yurttaş et al., 2014).
Chemical Synthesis and Characterization
Chemical Synthesis and Screening
The chemical synthesis of related piperazine-based tertiary amino alcohols and their dihydrochlorides has been carried out, with an emphasis on studying their effect on tumor DNA methylation processes in vitro. Such studies are crucial for understanding the compound's potential in cancer treatment (Hakobyan et al., 2020).
Novel Synthesis Approaches
Innovative synthesis methods, such as electrochemical syntheses, have been utilized for preparing new derivatives. For instance, the electrochemical synthesis of new arylthiobenzazoles via the oxidation of related compounds in the presence of nucleophiles has been explored. Such methods provide insights into alternative synthesis routes and potential applications of these compounds (Amani & Nematollahi, 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNNEEJCVNJQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)
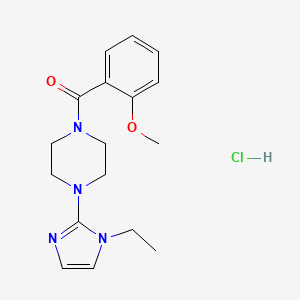
![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)
![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2427146.png)

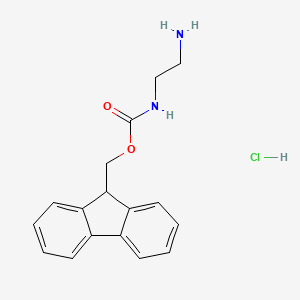
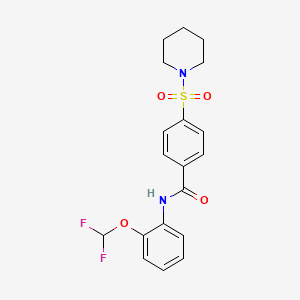
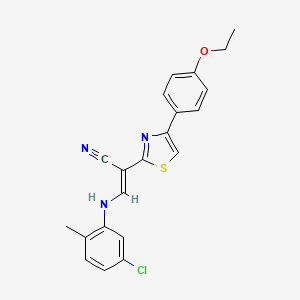
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)
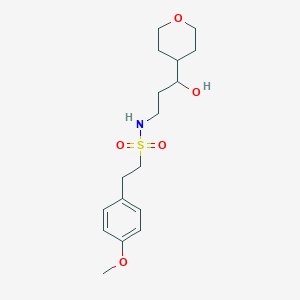
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
